

An In-depth Technical Guide on Bis(4-methoxyphenyl)acetonitrile and Related Compounds

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical properties, synthesis, and biological relevance of **bis(4-methoxyphenyl)acetonitrile**. Initial database searches revealed a scarcity of direct information for a compound explicitly named "**bis(4-methoxyphenyl)acetonitrile**." However, extensive results were available for the closely related mono-substituted compound, (4-methoxyphenyl)acetonitrile, and for more complex structures containing the "bis(4-methoxyphenyl)" moiety. This guide will primarily focus on the well-documented (4-methoxyphenyl)acetonitrile, providing a comprehensive overview of its characteristics. Additionally, it will touch upon a related "bis" compound to offer context on the broader class of molecules.

Core Compound: (4-Methoxyphenyl)acetonitrile

(4-Methoxyphenyl)acetonitrile, also known as 4-methoxybenzyl cyanide, is an organic compound featuring a 4-methoxyphenyl group attached to an acetonitrile moiety.^[1] It is a well-characterized intermediate in various chemical syntheses.

Physicochemical Data

A summary of the key quantitative data for (4-methoxyphenyl)acetonitrile is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1][2]
Molecular Weight	147.17 g/mol	[2][3]
CAS Number	104-47-2	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	286-287 °C	[4]
Density	1.085 g/mL at 25 °C	

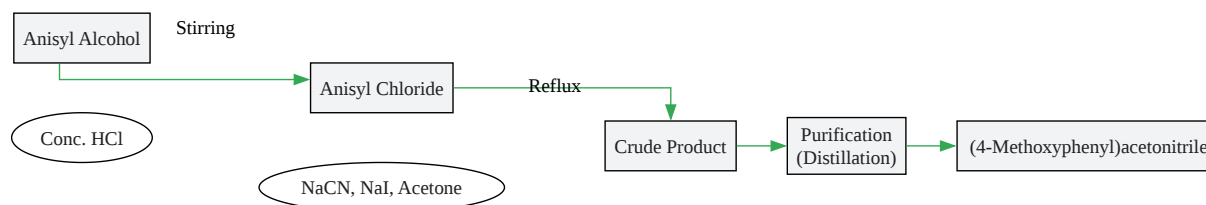
Experimental Protocols

Synthesis of (4-Methoxyphenyl)acetonitrile:

A common method for the synthesis of (4-methoxyphenyl)acetonitrile involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.

- **Step 1: Formation of Anisyl Chloride:** Anisyl alcohol is vigorously stirred with concentrated hydrochloric acid. The resulting anisyl chloride is then separated and dried.
- **Step 2: Cyanation:** The dried anisyl chloride is refluxed with finely powdered sodium cyanide and sodium iodide in dry acetone.
- **Workup:** After cooling, the reaction mixture is filtered, and the acetone is removed by distillation. The residue is taken up in benzene, washed with hot water, and dried. The final product is purified by distillation under reduced pressure.

A visual representation of this synthetic workflow is provided below.



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Caption: Synthetic workflow for (4-methoxyphenyl)acetonitrile.

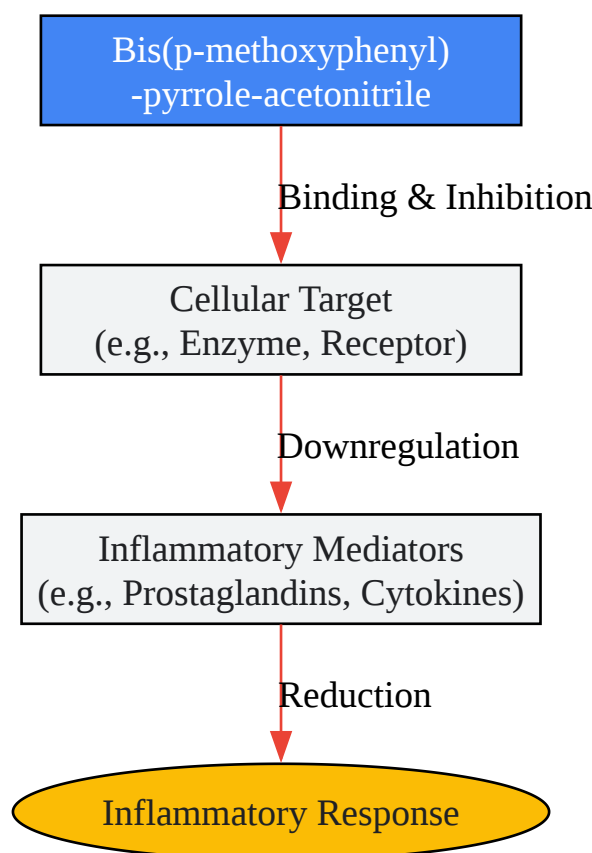
Related "Bis" Compound: 4,5-Bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile

While information on the specific molecule "**bis(4-methoxyphenyl)acetonitrile**" is limited, a related and more complex compound, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, has been studied for its biological activity.

Biological Activity

This pyrrole derivative has been investigated as an anti-inflammatory agent.^[5] Studies have correlated its plasma levels with its biological effects in animal models of arthritis.^[5] The compound was administered orally to dogs and rats, and its concentration in the blood was measured over time using thin-layer chromatography, fluorescence spectrometry, and UV spectrophotometry.^[5]

The potential anti-inflammatory action of such compounds could involve pathways related to inflammation modulation. A simplified, hypothetical signaling pathway is depicted below.



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Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide provides a detailed overview of (4-methoxyphenyl)acetonitrile, a compound for which extensive data is available and which is structurally related to the requested "**bis(4-methoxyphenyl)acetonitrile**." The lack of specific information on the "bis" compound in readily accessible scientific databases suggests it may be a novel or less-studied molecule. The information provided herein on the synthesis and properties of the mono-substituted analog, along with insights into a more complex "bis" derivative, offers a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further research into the synthesis and biological evaluation of 2,2-**bis(4-methoxyphenyl)acetonitrile** is warranted to elucidate its potential applications.

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